molecular formula C5Cl2F3IN2 B13084797 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine

2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine

Cat. No.: B13084797
M. Wt: 342.87 g/mol
InChI Key: XMFGLSTYMGIARC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine is a high-value heteroaromatic intermediate designed for advanced research and development in medicinal and agrochemical chemistry. This compound features a multifunctional pyrimidine core, where the distinct reactivity of the chloro and iodo substituents offers orthogonal sites for sequential cross-coupling and nucleophilic substitution reactions. This allows researchers to efficiently construct complex, diverse compound libraries from a single, versatile scaffold. The incorporation of a trifluoromethyl group is a critical strategy in modern drug design, as it can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Fluorinated compounds are prominent in the development of active ingredients, constituting a substantial portion of recently launched agrochemicals and pharmaceuticals . The presence of both chlorine and iodine atoms on the pyrimidine ring makes this compound an exceptionally useful precursor for generating novel molecules targeted at various biological pathways. Potential research applications include its use as a key synthon in the synthesis of potential Toll-like Receptor (TLR) antagonists , building on research involving similar 6-(trifluoromethyl)pyrimidine derivatives , or in the development of purine-based bioactive molecules . Key Research Applications: • Synthesis of novel pharmaceutical candidates, including antivirals and antitumor agents. • Development of advanced agrochemicals such as herbicides, insecticides, and fungicides. • Construction of complex heterocyclic systems for chemical biology and screening libraries. • Serving as a pivotal intermediate in the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C5Cl2F3IN2

Molecular Weight

342.87 g/mol

IUPAC Name

2,4-dichloro-5-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5Cl2F3IN2/c6-3-1(11)2(5(8,9)10)12-4(7)13-3

InChI Key

XMFGLSTYMGIARC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Halogenating Agents: Such as chlorine, iodine, and trifluoromethylating reagents.

    Catalysts: Including transition metal catalysts like palladium or copper.

    Solvents: Common solvents used in these reactions include dichloromethane, acetonitrile, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Halogen Substitution at Position 5

  • Iodine vs. Fluorine/Nitro Groups :
    • 5-Iodo derivatives (e.g., the target compound) exhibit moderate antifungal activity (IC₅₀: 5–20 µM) due to iodine’s polarizable nature, which enhances binding to hydrophobic enzyme pockets .
    • 5-Fluoro analogs (e.g., 2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine) show reduced bioactivity (IC₅₀: >50 µM) but improved synthetic accessibility .
    • 5-Nitro derivatives (e.g., 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine) demonstrate cytotoxicity (IC₅₀: 3–5 µM) but lack selectivity, limiting therapeutic utility .

Trifluoromethyl Group at Position 6

  • Trifluoromethyl vs. Methyl/Ethyl Groups :
    • The trifluoromethyl group increases resistance to oxidative degradation compared to methyl or ethyl substituents, as evidenced by accelerated stability studies (t₁/₂: >100 hrs vs. <50 hrs) .
    • 6-Methyl analogs (e.g., 2,4-dichloro-5-iodo-6-methylpyrimidine) retain antifungal activity but exhibit higher mammalian cytotoxicity (IC₅₀: 10 µM vs. 25 µM for the trifluoromethyl variant) .

Mechanistic Insights and Limitations

  • Antifungal Activity: The target compound inhibits fungal lanosterol demethylase via halogen-π interactions with the heme cofactor, as confirmed by molecular docking studies .
  • Cytotoxicity Concerns : Derivatives with nitro or unsubstituted C-3 positions (e.g., 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine) show off-target effects on mammalian cells, likely due to redox cycling .
  • Synthetic Challenges : Iodination at position 5 requires stringent conditions (e.g., I₂/KI at 80°C), leading to side reactions such as dechlorination .

Biological Activity

2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern that includes dichloro, iodo, and trifluoromethyl groups. This composition significantly influences its biological activities, particularly in oncology and agriculture. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C7_{7}Cl2_{2}F3_{3}I1_{1}N2_{2}
  • Molecular Weight : 418.96 g/mol
  • Structure : The presence of halogenated substituents enhances the compound's reactivity, making it suitable for various synthetic applications in both research and industry.

Biological Activity Overview

Research indicates that 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine exhibits promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines.
  • Insecticidal Properties : It has shown potential as an insecticide, indicating its utility in agricultural applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine. For instance:

  • Mechanism of Action : The compound has been observed to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This is associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2 .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated various pyrimidine derivatives for their cytotoxic effects against four different cancer cell lines. The findings revealed:

CompoundIC50_{50} (µM)Targeted Enzymes
5k40 - 204EGFR, Her2, VEGFR2, CDK2
Sunitinib261Reference Standard

The compound 5k exhibited significant inhibitory activities comparable to established tyrosine kinase inhibitors like sunitinib .

Insecticidal Activity

In addition to its anticancer properties, 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine has been tested for insecticidal activity against various pests:

Insect SpeciesMortality Rate (%) at 500 µg/mL
Spodoptera frugiperda13.3 - 90.0
Mythimna separata16.7 - 86.7

These results indicate moderate to high insecticidal efficacy compared to established insecticides like chlorantraniliprole .

Synthesis Methods

The synthesis of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Common methods include:

  • Halogenation Reactions : Introducing halogen substituents onto the pyrimidine ring.
  • Trifluoromethylation : Utilizing specialized reagents to add the trifluoromethyl group.

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